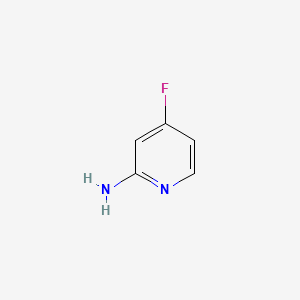

2-Amino-4-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCFLOQQACDOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592836 | |

| Record name | 4-Fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-77-8 | |

| Record name | 4-Fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Amino-4-fluoropyridine (CAS 944401-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoropyridine, identified by CAS number 944401-77-8, is a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, stemming from the interplay between the amino group and the fluorine atom on the pyridine (B92270) ring, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1. While predicted spectral data is available, experimental spectra are crucial for definitive identification and quality control.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 944401-77-8 | [3] |

| Molecular Formula | C₅H₅FN₂ | [3] |

| Molecular Weight | 112.11 g/mol | [3] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 102 °C | [2] |

| Boiling Point (Predicted) | 211.5 ± 20.0 °C | [2] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.42 ± 0.11 | [2] |

| Solubility | Slightly soluble in water | [2] |

| IUPAC Name | 4-Fluoropyridin-2-amine | [3] |

| Synonyms | This compound, 4-Fluoro-2-pyridinamine | [3] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis Protocols

Two primary synthetic routes for this compound are detailed below.

Synthesis from 2-Amino-4-chloropyridine (B16104)

This one-step method offers a high-yield conversion via a nucleophilic aromatic substitution reaction.[1]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).

-

Add 46 g of sodium fluoride (B91410) to the solution.

-

Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).[1]

-

Upon completion, cool the mixture to 80°C.

-

Recover the DMF by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.

-

Separate the organic phase and evaporate the solvent.

-

Recrystallize the crude product from ethanol (B145695) to yield this compound as a white solid (yield: ~90%).[1]

Synthesis from 2-Pyridinecarboxylic Acid

This multi-step synthesis, detailed in patent CN112552233A, provides an alternative route from a readily available starting material.[4]

Experimental Protocol:

Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic acid

-

Dissolve 2-pyridinecarboxylic acid and a fluoride source (e.g., potassium fluoride) in a suitable solvent like DMF.

-

Add a catalyst and an oxidant.

-

Heat the reaction mixture to 60-80°C until the starting material is consumed.[4]

-

Work-up the reaction to isolate the 4-fluoropyridine-2-carboxylic acid.

Step 2: Synthesis of 4-Fluoropyridine-2-formamide

-

React 4-fluoropyridine-2-carboxylic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of an organic base (e.g., triethylamine).

-

Treat the resulting intermediate with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to yield 4-fluoropyridine-2-formamide.[4]

Step 3: Hofmann Rearrangement to this compound

-

Subject the 4-fluoropyridine-2-formamide to a Hofmann rearrangement using a reagent such as sodium hypochlorite.

-

The reaction is typically carried out at a controlled temperature (0-100°C) for a duration of 1-24 hours.[4]

-

Isolate and purify the final product, this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, notably as a scaffold for tyrosine kinase and PI3K inhibitors.[5]

Role in Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers. The 2-aminopyridine (B139424) moiety is a common feature in many ATP-competitive kinase inhibitors. Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidine-based inhibitors have shown that the 2-amino group can significantly enhance potency.[6] It often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a key interaction for potent inhibition. The fluorine at the 4-position can modulate the electronic properties of the ring and improve metabolic stability and cell permeability.

Role in PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival, and its dysregulation is also frequently implicated in cancer. Dual PI3K/mTOR inhibitors are a promising class of anticancer agents. The 2-aminopyridine scaffold is also utilized in the design of these inhibitors. SAR studies on pyridopyrimidinone-based dual inhibitors have highlighted the importance of substituents on the pyridine ring for achieving high potency against both PI3K and mTOR.[7] The 2-amino group can contribute to the binding affinity within the ATP-binding site of these kinases, while the 4-fluoro substituent can enhance drug-like properties.

Experimental Protocols for Biological Assays

The following are representative protocols for evaluating the activity of kinase inhibitors derived from this compound.

In Vitro Tyrosine Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against a specific tyrosine kinase.[8]

Materials:

-

Purified recombinant tyrosine kinase

-

Kinase reaction buffer

-

Peptide or protein substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase reaction buffer.

-

In a microplate, add the tyrosine kinase and the test compound dilutions.

-

Incubate at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either the amount of phosphorylated substrate or the remaining ATP.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cell-Based PI3K Pathway Inhibition Assay

This protocol outlines a method to assess the ability of a compound to inhibit the PI3K pathway in a cellular context.[9][10]

Materials:

-

Cancer cell line with a constitutively active PI3K pathway

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Lysis buffer

-

Antibodies against total and phosphorylated AKT (a downstream marker of PI3K activity)

-

Western blotting reagents and equipment

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phospho-AKT and total AKT, followed by the appropriate secondary antibodies.

-

Visualize the protein bands and quantify the band intensities.

-

Determine the effect of the compound on AKT phosphorylation by normalizing the phospho-AKT signal to the total AKT signal. A reduction in this ratio indicates inhibition of the PI3K pathway.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[11][12]

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | Protective gloves |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Safety glasses with side-shields or goggles |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Respiratory protection (if dust is generated) |

| P271: Use only outdoors or in a well-ventilated area. | ||

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[11][12]

Conclusion

This compound is a versatile and valuable building block in drug discovery, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and favorable physicochemical properties, combined with its ability to form key interactions in the active sites of target proteins, ensure its continued importance in the field. This guide provides a foundational understanding for researchers working with this compound, from its synthesis to its biological evaluation. Further investigation into the specific structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 944401-77-8 [chemicalbook.com]

- 3. This compound | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112552233A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Physical Properties of 4-Fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoropyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical Properties

4-Fluoropyridin-2-amine is a substituted pyridine (B92270) derivative with the chemical formula C₅H₅FN₂. At room temperature, it typically presents as a white to pale yellow solid or powder.[1][2][3] The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Weight | 112.11 g/mol | [4][5] |

| Melting Point | 83-88 °C or 102 °C | [1][2][3][4] |

| Boiling Point | 211.5 °C at 760 mmHg | [1][2][3][6] |

| Density | 1.257 g/cm³ | [1][2][3] |

| pKa | 6.42 ± 0.11 (Predicted) | |

| Solubility in Water | Slightly soluble | [1][2][3] |

| Solubility in Organic Solvents | Soluble in organic solvents.[7] Specific solubility data includes: ≥ 2.5 mg/mL (22.30 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline; ≥ 2.5 mg/mL (22.30 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline); ≥ 2.5 mg/mL (22.30 mM) in a solution of 10% DMSO and 90% Corn Oil.[8] | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1][2][3] |

| Appearance | Pale yellow solid or white powder | [1][2][3] |

Note on Melting Point Discrepancy: The observed variation in the melting point (83-88 °C vs. 102 °C) may be attributed to differences in the purity of the sample or the analytical method employed.[1][2][3][4] Researchers should consider the purity of their specific batch when comparing with these values.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.

Materials:

-

4-Fluoropyridin-2-amine sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of finely powdered 4-Fluoropyridin-2-amine onto a clean, dry watch glass.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder, trapping a small amount of the sample. Tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

Reporting: Report the melting point as a range from the initial to the final temperature.

Solubility Determination (Qualitative)

This protocol provides a method for the qualitative determination of the solubility of 4-Fluoropyridin-2-amine in various solvents.

Materials:

-

4-Fluoropyridin-2-amine sample

-

Test tubes and rack

-

Spatula

-

Selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Into a series of clean, dry test tubes, add approximately 10-20 mg of 4-Fluoropyridin-2-amine.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Agitate each test tube vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: After mixing, allow any undissolved solid to settle. Observe the solution to determine if the compound has dissolved completely, partially, or not at all.

-

Classification:

-

Soluble: The entire solid dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Reporting: Record the solubility of 4-Fluoropyridin-2-amine in each of the tested solvents.

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of 4-Fluoropyridin-2-amine.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-Amino-4-fluoropyridine molecular weight and formula

2-Amino-4-fluoropyridine is a chemical compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1][2][] Its fundamental properties, including molecular formula and weight, are critical for stoichiometric calculations in synthetic chemistry and for characterization in analytical applications.

Physicochemical Data

The essential physicochemical data for this compound are summarized below. The molecular formula defines the elemental composition of the molecule, while the molecular weight is the mass of one mole of the substance.

| Parameter | Value | Reference |

| Molecular Formula | C5H5FN2 | [1][][4][5] |

| Molecular Weight | 112.10 g/mol | [4] |

| IUPAC Name | 4-fluoropyridin-2-amine | [1][][4] |

| Appearance | White to pale yellow solid | [1] |

Structural and Identity Information

The diagram below illustrates the direct relationship between the common name of the compound and its core molecular properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluoropyridine is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structural combination of a pyridine (B92270) ring, an amino group, and a fluorine atom imparts desirable physicochemical properties to target molecules, making it a valuable building block in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

This compound (CAS No: 944401-77-8) is a white to off-white solid organic compound.[4] The strategic placement of the fluorine atom and the amino group on the pyridine scaffold allows for a diverse range of chemical modifications, rendering it an essential precursor for complex molecules. In medicinal chemistry, it serves as a key intermediate in the development of various therapeutic agents, including tyrosine kinase inhibitors, PI3K inhibitors, aldosterone (B195564) synthase inhibitors, and drugs targeting central nervous system disorders.[5] The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critically evaluated in drug design.[6]

Synthesis of this compound

Several synthetic routes to this compound have been established. The most prevalent methods include halogen exchange reactions and multi-step syntheses starting from readily available pyridine derivatives.

Method 1: Halogen Exchange from 2-Amino-4-chloropyridine

A common and high-yielding method involves the nucleophilic substitution of a chlorine atom with fluorine. This process typically utilizes an alkali metal fluoride (B91410) in a high-boiling polar aprotic solvent.

Caption: Synthesis workflow via halogen exchange.

Method 2: Multi-step Synthesis from 2-Pyridine Carboxylic Acid

An alternative route begins with the more accessible 2-pyridine carboxylic acid, proceeding through several transformations including chlorination, amidation, and a Hofmann rearrangement, followed by the final halogen exchange.[5][7]

Caption: Multi-step synthesis from 2-pyridine carboxylic acid.

Quantitative Synthesis Data

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Halogen Exchange | 2-Amino-4-chloropyridine | Sodium Fluoride (NaF) | N,N-dimethylformamide | 140 °C | 5 - 8 hours | 90% | [1][8] |

| Multi-step Synthesis | 2-Pyridine Carboxylic Acid | Thionyl chloride, Ammonia, NaOCl, NaF | Various | Various | Multi-day | ~80% | [5] |

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 944401-77-8 | [2] |

| Molecular Formula | C₅H₅FN₂ | [2][9] |

| Molecular Weight | 112.11 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][4][10] |

| Melting Point | 115 - 118 °C | [4] |

| Boiling Point | 211.5 °C at 760 mmHg | [] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [4] |

| Storage | Store at 2 - 8 °C | [2][12] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. Spectral data for this compound is available in chemical databases.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the N-H stretches of the amino group and C-F bond vibrations.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 112.04367633 Da.[9]

Applications in Drug Development

This compound is a versatile building block for synthesizing a wide array of biologically active molecules. Its utility stems from the reactivity of the amino group and the influence of the fluorine atom on the pyridine ring's electronics.

Caption: Role as a precursor in bioactive molecule synthesis.

The compound is also utilized in creating novel research tools. For instance, its C-nucleoside derivative has been synthesized and incorporated into oligonucleotides to act as an inhibitor of DNA cytosine-5-methyltransferase (DNMT), demonstrating its potential in epigenetics research and DNA-protein cross-linking technology.[15]

Detailed Experimental Protocols

Synthesis via Halogen Exchange (Method 1)

This protocol is adapted from a general procedure found in the literature.[1][8]

-

Reaction Setup: Dissolve 28 g of 2-Amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF) in a suitable reaction vessel.

-

Addition of Reagent: Add 46 g of sodium fluoride to the solution.

-

Reaction: Heat the reaction mixture to 140 °C and maintain this temperature for 5 to 8 hours, monitoring the reaction progress by TLC or GC.

-

Solvent Removal: Upon completion, cool the mixture to 80 °C and recover the DMF by distillation under reduced pressure.

-

Workup: Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.

-

Isolation: Separate the organic phase, evaporate the solvent.

-

Purification: Recrystallize the crude product from ethanol to yield 22 g (90% yield) of this compound as a white solid.[1][8]

Synthesis from 2-Pyridine Carboxylic Acid (Method 2)

This protocol is a summary of the multi-step process described in patent literature.[5][7][16]

-

Step 1: Synthesis of 4-Chloropyridine-2-amide:

-

Step 2: Hofmann Rearrangement:

-

Subject the 4-chloropyridine-2-amide to a Hofmann amide degradation reaction using a reagent like sodium hypochlorite (B82951) solution.[5]

-

Heat the reaction to approximately 80 °C until the starting material is consumed.

-

Extract the product, 2-Amino-4-chloropyridine, with a suitable organic solvent like dichloromethane.

-

-

Step 3: Halogen Exchange:

-

Perform the halogen exchange on the resulting 2-Amino-4-chloropyridine as described in Protocol 6.1 to obtain the final product, this compound. The overall yield for this three-step process is reported to be around 80%.[5]

-

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly for pharmaceuticals. The synthetic methods outlined provide reliable and high-yielding pathways to this compound. Its well-defined physical and spectroscopic properties allow for straightforward characterization, ensuring its quality for subsequent use in the synthesis of complex, biologically active molecules. The continued exploration of fluorinated pyridines like this one promises to yield novel therapeutic agents and advanced materials.

References

- 1. This compound | 944401-77-8 [chemicalbook.com]

- 2. This compound | 944401-77-8 | FA10596 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Fluoro-4-Aminopyridine Manufacturer & Supplier in China | High Purity CAS 399-59-1 | Specifications, Applications & Safety Data [pipzine-chem.com]

- 5. CN112552233A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound | 944401-77-8 [sigmaaldrich.com]

- 13. This compound(944401-77-8) 1H NMR [m.chemicalbook.com]

- 14. 944401-77-8|this compound|BLD Pharm [bldpharm.com]

- 15. Synthesis of this compound-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

Solubility Profile of 2-Amino-4-fluoropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoropyridine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, formulation development, and overall process scale-up. This technical guide provides a consolidated overview of the available solubility data for this compound and outlines a standard experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent play a crucial role. For this compound, its polarity, hydrogen bonding capabilities (both donor and acceptor sites), and the presence of the fluorine atom influence its interaction with different organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[1] | Ultrasonic assistance may be required.[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] | Specific quantitative data is not available. |

| Water | H₂O | Polar Protic | Slightly soluble[2][3][4][5][6][7] | - |

| Solvent Mixture 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo formulation | ≥ 2.5 mg/mL[1][8] | Clear solution is formed.[1][8] |

| Solvent Mixture 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | In vivo formulation | ≥ 2.5 mg/mL[1][8] | Clear solution is formed.[1][8] |

| Solvent Mixture 3 | 10% DMSO, 90% Corn Oil | In vivo formulation | ≥ 2.5 mg/mL[1][8] | Clear solution is formed.[1][8] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a generalized procedure that can be adapted for this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. This compound | 944401-77-8 [chemicalbook.com]

- 5. This compound CAS#: 944401-77-8 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 2-Amino-4-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-fluoropyridine (C₅H₅FN₂), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound, with its constituent functional groups, dictates its characteristic spectroscopic signature. The pyridine (B92270) ring, amino group, and fluorine atom each contribute distinct features to the NMR, IR, and mass spectra. Understanding these relationships is crucial for accurate spectral interpretation.

Caption: Relationship between the molecular structure of this compound and its expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information. The following data is predicted based on known substituent effects on the pyridine ring.

¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 | d | J(H-H) ≈ 5 |

| H-5 | ~6.4 | dd | J(H-H) ≈ 5, J(H-F) ≈ 9 |

| H-3 | ~6.2 | d | J(H-F) ≈ 4 |

| -NH₂ | ~4.5 | br s | - |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~160 | d | ³J(C-F) ≈ 15 |

| C-3 | ~98 | d | ³J(C-F) ≈ 4 |

| C-4 | ~168 | d | ¹J(C-F) ≈ 240 |

| C-5 | ~105 | d | ²J(C-F) ≈ 20 |

| C-6 | ~150 | d | ⁴J(C-F) ≈ 3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1590 | Strong | C=C and C=N ring stretching |

| 1570 - 1500 | Strong | N-H bending (scissoring) of the amino group |

| 1250 - 1200 | Strong | C-F stretching |

| 1300 - 1200 | Medium-Strong | Aromatic C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Abundance (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion)[1] |

| 85 | Variable | [M - HCN]⁺ |

| 84 | Variable | [M - F]⁺ (less likely) or [M - N₂H]⁺ |

The exact mass of this compound is 112.04367633 Da.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Caption: A generalized workflow for acquiring and processing NMR spectra.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse-acquire.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse-acquire.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy

Caption: A typical workflow for obtaining an FTIR spectrum of a solid sample using an ATR accessory.

FTIR (ATR) Acquisition:

-

Technique: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Electron Ionization Mass Spectrometry (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC).

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the analysis of similar compounds and general spectroscopic principles. Actual experimental data may vary depending on the specific experimental conditions. It is recommended to acquire experimental data for definitive compound identification and characterization.

References

The Advent of Fluorinated Aminopyridines: A Technical Guide to Their Discovery, Synthesis, and Impact on Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2] When applied to the aminopyridine nucleus, a prevalent N-heterocycle in numerous pharmaceuticals, fluorination can profoundly influence metabolic stability, lipophilicity, membrane permeability, and binding affinity for biological targets.[1] This guide provides an in-depth examination of the discovery and history of fluorinated aminopyridines, details key synthetic methodologies, and presents their pharmacological significance, with a focus on applications in drug development.

Historical Perspective and Key Discoveries

The journey of fluorinated aminopyridines is intrinsically linked to the development of general aromatic fluorination techniques. One of the earliest and most enduring methods is the Balz-Schiemann reaction , first reported in 1927.[3] This reaction transforms primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt, providing a foundational route to these compounds.[3][4][5]

The therapeutic potential of aminopyridines themselves was recognized later, with 4-aminopyridine (B3432731) (4-AP) becoming a key molecule of interest. Though not fluorinated, its history is crucial to understanding the development of its fluorinated analogs. 4-AP was identified as a potassium (K+) channel blocker and investigated for various neurological conditions.[6][7] Its application in treating symptoms of multiple sclerosis (MS) , such as walking disability, marked a significant milestone.[6][8][9][10] The development of a prolonged-release formulation of 4-AP, known as fampridine, led to its approval by the FDA in 2010, cementing the therapeutic importance of the aminopyridine scaffold.[9]

This success spurred further research into fluorinated derivatives, aiming to improve upon the pharmacological profile of the parent compounds. The rationale is that fluorination can lead to enhanced properties such as increased membrane permeability and greater metabolic stability, potentially leading to improved efficacy and safety profiles.[11]

Impact of Fluorination on Physicochemical Properties

The introduction of a fluorine atom significantly alters the electronic and physical properties of the aminopyridine ring. These changes are critical for optimizing a compound's journey from a laboratory curiosity to a viable drug candidate.

-

Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on the pyridine (B92270) ring decreases the electron density on the ring nitrogen, thereby lowering its basicity (pKa). This can have significant implications for a drug's solubility, receptor interaction, and pharmacokinetic profile.[1]

-

Lipophilicity (LogP): Fluorination typically increases a molecule's lipophilicity (LogP). This enhancement can improve its ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system.[1]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the calculated and experimental differences between a parent aminopyridine and a fluorinated analog, illustrating the concepts above.

| Property | 4-Aminopyridine | 2-Amino-4-fluoropyridine | Key Implications of Fluorination |

| Molecular Weight | 94.11 g/mol | 112.10 g/mol | Increased mass due to fluorine atom.[1] |

| pKa | 9.11 | 6.42 (Predicted) | Fluorine's electron-withdrawing effect significantly lowers the basicity of the pyridine nitrogen.[1] |

| LogP | 0.34 | 1.12 (Predicted) | Increased lipophilicity, which can affect membrane permeability and protein binding.[1] |

| Water Solubility | Soluble | Slightly soluble (Predicted) | Altered polarity and hydrogen bonding capability affects solubility.[1] |

Data Presentation: Pharmacological Properties of 4-Aminopyridine

This table presents the inhibitory concentrations (IC50) of 4-aminopyridine against various voltage-gated potassium (Kv) channels, which is its primary mechanism of action.

| Target Channel | IC50 Value (µM) | Cell Line |

| Kv1.1 | 170 | CHO Cells |

| Kv1.2 | 230 | CHO Cells |

| Kv1.1 | 242 | N/A |

| Kv1.2 | 399 | N/A |

| Kv1.4 | 399 | N/A |

| Delayed Rectifier K+ Channel | 120 (Peak Current Decrease) | Murine B Lymphocytes |

Key Synthetic Methodologies

The synthesis of fluorinated aminopyridines requires specialized methods due to the electron-rich nature of the pyridine ring, which can make direct fluorination challenging.[1]

The Balz-Schiemann Reaction

This classical method remains a vital tool for introducing fluorine into an aromatic ring. It proceeds via diazotization of an aminopyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

-

Materials: 4-Aminopyridine, 48% Tetrafluoroboric acid (HBF₄), Sodium nitrite (B80452) (NaNO₂), Sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve 4-aminopyridine (14.4 g, 153 mmol) in 48% HBF₄ (35.0 g) by warming to 40 °C.[15]

-

Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.[15]

-

Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) while maintaining the temperature between 5-9 °C. The crystals will gradually dissolve as diazotization proceeds.[15]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.[15]

-

Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g in 200 mL of water) to neutralize the acid.[15]

-

The crude product is then isolated. Note: The product, 4-fluoropyridine, can be unstable in water, potentially forming polymeric material, which complicates extraction.[15] Careful workup is required.

-

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for synthesizing fluorinated pyridines, particularly when a suitable leaving group is present on an activated pyridine ring.[16][17][18][19] The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction, especially at the 2- and 4-positions.[19] Good leaving groups for this reaction include halides (Cl, Br) and, notably, the nitro group (NO₂).[16][17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. byjus.com [byjus.com]

- 6. neurology.org [neurology.org]

- 7. rupress.org [rupress.org]

- 8. Effects of 4-aminopyridine in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents [patents.google.com]

- 12. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 16. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluoropyridine is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine (B92270) scaffold, govern its reactivity and make it a valuable precursor for a diverse range of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on providing detailed experimental protocols and quantitative data to support research and development endeavors.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature.[1] It is slightly soluble in water but shows better solubility in organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758).[2] The presence of the fluorine atom significantly influences the electronic environment of the pyridine ring, which is reflected in its predicted pKa value.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-fluoropyridin-2-amine | [3] |

| CAS Number | 944401-77-8 | [3] |

| Molecular Formula | C₅H₅FN₂ | [3] |

| Molecular Weight | 112.11 g/mol | [4] |

| Appearance | White to pale yellow powder/solid | |

| Melting Point | 102 °C | [1] |

| Boiling Point | 211.5 ± 20.0 °C (Predicted) | [1] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.42 ± 0.11 (Predicted) | [1] |

| Solubility | Slightly soluble in water | [1] |

| Storage | Store at 2-8°C in an inert atmosphere, protected from light | [1][4] |

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling. The amino group protons will appear as a broad singlet. The chemical shifts will be influenced by the electronic effects of the amino and fluoro substituents. |

| ¹³C NMR | Six distinct signals for the five carbon atoms of the pyridine ring and the carbon bearing the fluorine atom, which will exhibit a large C-F coupling constant. The chemical shifts will reflect the electron density at each carbon position. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or HF. |

Synthesis of this compound

The most common synthetic route to this compound involves a halogen exchange reaction from its chloro-analogue, 2-amino-4-chloropyridine (B16104). Alternative multi-step syntheses starting from 2-pyridinecarboxylic acid have also been reported.[2][5]

Synthesis via Halogen Exchange

This method provides a high-yielding, one-step conversion.

Experimental Protocol:

-

In a reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide (DMF).[2]

-

Add 46 g of sodium fluoride (B91410) to the solution.[2]

-

Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours.[2]

-

After the reaction is complete, cool the mixture to 80°C.[2]

-

Remove the DMF by distillation under reduced pressure.[2]

-

Dissolve the residue in dichloromethane and wash with a saturated saline solution.[2]

-

Separate the organic phase, evaporate the solvent, and recrystallize the crude product from ethanol.[2]

-

This procedure typically yields around 22 g (90% yield) of white, solid this compound.[2]

Caption: Synthesis of this compound via Halogen Exchange.

Synthesis from 2-Pyridinecarboxylic Acid

This multi-step synthesis provides an alternative route.

Experimental Protocol:

-

Step 1: Formation of 4-chloropyridine-2-acyl chloride: React 2-pyridinecarboxylic acid with thionyl chloride in the presence of a salt (e.g., sodium bromide).[5]

-

Step 2: Amidation: Treat the resulting 4-chloropyridine-2-acyl chloride with ammonia (B1221849) to yield 4-chloropyridine-2-amide.[5]

-

Step 3: Hofmann Rearrangement: Subject the 4-chloropyridine-2-amide to a Hofmann rearrangement reaction to produce 2-amino-4-chloropyridine.[5]

-

Step 4: Halogen Exchange: Perform a halogen exchange reaction on 2-amino-4-chloropyridine as described in section 3.1 to obtain this compound.[5]

Caption: Multi-step synthesis from 2-Pyridinecarboxylic Acid.

Reactivity of this compound

The reactivity of this compound is dictated by the electronic nature of the pyridine ring, which is influenced by both the amino and fluoro substituents. The pyridine nitrogen is basic and can be protonated or act as a Lewis base. The ring itself is generally electron-deficient, making it susceptible to nucleophilic attack, while being relatively deactivated towards electrophilic substitution compared to benzene.[6]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen further activates the ring towards nucleophilic attack. Reactions with various nucleophiles, such as amines and alkoxides, can be employed to introduce diverse functional groups at the 4-position. The amino group at the 2-position can also influence the regioselectivity of these reactions.

General Experimental Protocol for SNAr with an Amine:

-

In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a dry, polar aprotic solvent such as DMF or DMSO.

-

Heat the reaction mixture to a temperature between 80-120°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can potentially participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. While the fluorine atom is generally less reactive in these reactions compared to bromine or iodine, under specific conditions, it can be utilized as a coupling partner. More commonly, the amino group can be a site for Buchwald-Hartwig amination if a suitable aryl halide is used as the coupling partner.

Conceptual Experimental Protocol for Suzuki-Miyaura Coupling:

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

Conceptual Experimental Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add a dry, degassed solvent such as toluene (B28343) or dioxane.

-

Heat the reaction mixture to 80-110°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench, and extract the product.

-

Purify the final compound by column chromatography.

Caption: Overview of the reactivity of this compound.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[7] The amino group at the 2-position is an activating, ortho-, para-directing group. However, the strong electron-withdrawing fluorine at the 4-position and the pyridine nitrogen will significantly reduce the electron density of the ring, making electrophilic substitution challenging. Reactions such as nitration or halogenation would likely require harsh conditions and may result in a mixture of products or reaction at the amino group.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential as antibacterial and antimalarial agents.[4] Furthermore, this scaffold is a key component in the development of various enzyme inhibitors, including tyrosine kinase inhibitors and PI3K inhibitors, which are crucial targets in cancer therapy.[5] The ability to readily functionalize the this compound core through the reactions described above allows for the generation of diverse chemical libraries for drug discovery programs.

Conclusion

This compound is a versatile and important building block for organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, supported by experimental protocols and structured data. A thorough understanding of these characteristics is essential for researchers and scientists to effectively utilize this compound in the development of novel pharmaceuticals and other advanced materials. The reactivity profile, dominated by nucleophilic aromatic substitution and its potential in cross-coupling reactions, offers a rich platform for molecular design and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Synthesis of 2-Amino-4-fluoropyridine via Halogen Exchange

Audience: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide on the synthesis of 2-Amino-4-fluoropyridine from 2-amino-4-chloropyridine (B16104), focusing on the halogen exchange (Halex) reaction.

Abstract

This compound is a valuable building block in medicinal chemistry and drug development, often utilized as an intermediate for various pharmaceutical agents.[1] This technical guide provides an in-depth overview of a common and efficient method for its synthesis: a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, starting from the readily available 2-amino-4-chloropyridine. The document details a robust experimental protocol, presents quantitative data in a structured format, and includes a visual workflow to illustrate the process, serving as a comprehensive resource for laboratory-scale synthesis.

Introduction

The introduction of a fluorine atom into an aromatic system can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug design.[2] The conversion of chloropyridines to their fluoro-analogs is a fundamental transformation. While various fluorinating agents and methods exist, the use of alkali metal fluorides like sodium fluoride (B91410) (NaF) or potassium fluoride (KF) in a polar aprotic solvent is a widely adopted approach due to its cost-effectiveness and operational simplicity.[3][4]

This guide focuses on a specific, high-yield synthesis of this compound from 2-amino-4-chloropyridine using sodium fluoride in N,N-dimethylformamide (DMF). This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride ion displaces the chloride ion at the C4 position of the pyridine (B92270) ring.

Reaction and Mechanism

The core transformation is the substitution of a chlorine atom with a fluorine atom.

Reaction Scheme:

-

Reactant: 2-Amino-4-chloropyridine

-

Reagent: Sodium Fluoride (NaF)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Product: this compound

The reaction is typically conducted at elevated temperatures to overcome the activation energy required for the cleavage of the C-Cl bond and the formation of the C-F bond.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis as detailed in the experimental protocol.[5]

| Parameter | Value | Notes |

| Starting Material | 2-Amino-4-chloropyridine | 28 g |

| Fluorinating Agent | Sodium Fluoride (NaF) | 46 g |

| Solvent | N,N-Dimethylformamide (DMF) | 100 mL |

| Reaction Temperature | 140 °C | Maintained for the duration of the reaction. |

| Reaction Time | 5 - 8 hours | Reaction progress should be monitored. |

| Product Yield (Mass) | 22 g | Isolated as a white solid. |

| Product Yield (%) | 90% | Calculated based on the starting material. |

Detailed Experimental Protocol

This protocol is based on a procedure reported by Shanghai Lingkai Pharmaceutical Technology Co., Ltd.[5]

5.1 Materials and Equipment

-

2-Amino-4-chloropyridine (28 g)

-

Sodium Fluoride (46 g)

-

N,N-Dimethylformamide (100 mL)

-

Dichloromethane

-

Saturated saline solution

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for workup and recrystallization

5.2 Procedure

-

Reaction Setup: In a suitable round-bottom flask, dissolve 28 g of 2-amino-4-chloropyridine in 100 mL of N,N-dimethylformamide.[5]

-

Reagent Addition: Add 46 g of sodium fluoride to the solution.[5]

-

Heating: Heat the reaction mixture to 140 °C with stirring. Maintain this temperature for 5 to 8 hours.[5] Monitor the reaction to completion (e.g., by TLC or LC-MS).

-

Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to 80 °C. Recover the DMF solvent by distillation under reduced pressure.[5]

-

Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated saline solution.[5]

-

Isolation: Separate the organic phase. Evaporate the solvent from the organic phase.[5]

-

Purification: Recrystallize the crude solid product from ethanol to yield 22 g of pure this compound as a white solid (90% yield).[5][6]

Process Visualization

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Caption: Logical flow of the Halogen Exchange reaction.

Caption: Step-by-step experimental synthesis workflow.

Alternative Synthetic Routes

While the direct halogen exchange from 2-amino-4-chloropyridine is efficient, it is important for researchers to be aware of other methods to produce this compound, which may be advantageous depending on starting material availability and scalability. One notable alternative route starts from 2-pyridinecarboxylic acid.[7][8] This multi-step process involves:

-

Chlorination and amidation of 2-pyridinecarboxylic acid to form 4-chloropyridine-2-amide.[7]

-

A Hofmann rearrangement reaction on the amide to yield 2-amino-4-chloropyridine.[7]

-

The final halogen exchange step as detailed in this guide to obtain this compound.[8]

Another patented method avoids the chlorinated intermediate altogether by first fluorinating 2-pyridinecarboxylic acid and then converting the resulting 4-fluoropyridine-2-carboxylic acid to the final product via amidation and Hofmann rearrangement.[9] These alternative paths highlight the versatility of synthetic strategies available for accessing this important building block.

References

- 1. This compound | 944401-77-8 | FA10596 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Process for preparing fluoropyridine compounds - Patent 0044890 [data.epo.org]

- 4. EP0044890B1 - Process for preparing fluoropyridine compounds - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 944401-77-8 [chemicalbook.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN112552233A - Synthetic method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hofmann Rearrangement for 2-Aminopyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a powerful and well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This transformation, first reported by August Wilhelm von Hofmann in 1881, proceeds through a key isocyanate intermediate.[1] In the realm of heterocyclic chemistry, the Hofmann rearrangement provides a valuable route for the synthesis of aminopyridines, which are crucial structural motifs in numerous pharmaceuticals and functional materials. This technical guide focuses specifically on the application of the Hofmann rearrangement for the synthesis of 2-aminopyridine (B139424) from pyridine-2-carboxamide (picolinamide). We will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data, and offer visualizations to facilitate a comprehensive understanding of this important synthetic transformation.

The Core Reaction: From Picolinamide (B142947) to 2-Aminopyridine

The overall transformation involves the treatment of picolinamide with a halogen (typically bromine) in a basic aqueous solution. The reaction results in the loss of the carbonyl group as carbon dioxide and the formation of 2-aminopyridine.

Overall Reaction:

Reaction Mechanism

The Hofmann rearrangement of picolinamide proceeds through a series of well-defined steps:

-

N-Bromination: The reaction is initiated by the deprotonation of the amide nitrogen by the base (hydroxide ion), followed by the attack of the resulting anion on bromine to form an N-bromoamide intermediate.

-

Second Deprotonation: A second proton is abstracted from the nitrogen by the base, generating an unstable N-bromoamide anion.

-

Rearrangement: The key step of the reaction involves a concerted rearrangement where the pyridyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. This 1,2-shift results in the formation of a pyridyl isocyanate.

-

Hydrolysis and Decarboxylation: The isocyanate intermediate is then attacked by water (hydroxide in basic conditions) to form a carbamic acid derivative. This intermediate is unstable and readily undergoes decarboxylation to yield the final product, 2-aminopyridine, and carbonate as a byproduct.[2][3]

Visualizing the Reaction Pathway

To provide a clear visual representation of the Hofmann rearrangement mechanism for the synthesis of 2-aminopyridine, the following diagram has been generated using the DOT language.

Figure 1: Reaction mechanism of the Hofmann rearrangement for the synthesis of 2-aminopyridine from picolinamide.

Experimental Protocols

Adapted Protocol for 2-Aminopyridine Synthesis

Materials:

-

Picolinamide (Pyridine-2-carboxamide)

-

Sodium Hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Sodium Chloride (NaCl)

-

Ligroin (b.p. 60–90°C)

-

Activated Carbon (e.g., Norit)

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Diethyl ether

Procedure:

-

Preparation of the Hypobromite (B1234621) Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With continuous stirring, add 95.8 g (0.6 mole) of bromine to the solution.

-

Reaction Initiation: Once the temperature of the hypobromite solution reaches 0°C, add 60 g (0.49 mole) of picolinamide all at once with vigorous stirring.[4]

-

Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm up. The mixture is then heated to 70-75°C for about 45 minutes.[4]

-

Work-up and Extraction: Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride. The 2-aminopyridine is then extracted from the aqueous solution using diethyl ether in a continuous extractor for 15-20 hours.[4]

-

Purification: The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation. The crude product is then purified by recrystallization from a mixture of benzene and ligroin with the aid of activated carbon and sodium hydrosulfite to decolorize the solution.[4]

Quantitative Data

A Chinese patent describes a two-step synthesis of 2-aminopyridine starting from 2-cyanopyridine, with the second step being a Hofmann degradation. While this process is not a direct conversion from picolinamide, it provides valuable insight into the potential yield and purity of the final product.

| Parameter | Value | Reference |

| Starting Material | 2-Cyanopyridine (hydrolyzed to picolinamide in situ) | |

| Overall Yield (2 steps) | ~80% | |

| Product Purity | >99% |

Note: This data is for a two-step process and should be considered an estimation for the direct Hofmann rearrangement of picolinamide.

For the analogous synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718), the reported yield of the crude product is 85-89%, and the yield of the purified product is 61-65%.[4] It is reasonable to expect a similar yield for the synthesis of 2-aminopyridine from picolinamide under optimized conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-aminopyridine via the Hofmann rearrangement.

Figure 2: General experimental workflow for the synthesis of 2-aminopyridine via the Hofmann rearrangement.

Conclusion

The Hofmann rearrangement offers a classic and effective method for the synthesis of 2-aminopyridine from readily available picolinamide. A thorough understanding of the reaction mechanism, coupled with a carefully executed experimental protocol adapted from reliable sources, can lead to good yields of the desired product. The detailed information and visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement this valuable synthetic transformation in their work. Further optimization of the reaction conditions for the specific substrate, picolinamide, may lead to improved yields and purity.

References

starting materials for 2-Amino-4-fluoropyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 2-Amino-4-fluoropyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1][] The document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective methods of synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its strategic importance has led to the development of several synthetic pathways, each with distinct advantages and disadvantages concerning yield, cost, safety, and scalability. This guide focuses on three prominent methods:

-

Halogen Exchange Reaction: A direct approach involving the substitution of a chlorine atom with fluorine.

-

Multi-step Synthesis from 2-Pyridinecarboxylic Acid: A longer route that offers an alternative from a readily available starting material.

-

Hofmann Rearrangement of 4-Fluoropyridine-2-carboxamide: A method that introduces the amino group in the final step.

Method 1: Halogen Exchange from 2-Amino-4-chloropyridine (B16104)

This is one of the most direct methods for the synthesis of this compound. It involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of 2-Amino-4-chloropyridine is displaced by a fluoride (B91410) ion.

Logical Workflow

Caption: Halogen exchange synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-chloropyridine | [1][3] |

| Reagent | Sodium Fluoride | [1][3] |

| Solvent | N,N-dimethylformamide (DMF) | [1][3] |

| Temperature | 140 °C | [1][3] |

| Reaction Time | 5 - 8 hours | [1][3] |

| Yield | 90% | [1][3] |

Experimental Protocol

-

In a suitable reaction vessel, dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide.[1][3]

-

Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours.[1][3]

-

After the reaction is complete, cool the mixture to 80°C.

-

Recover the solvent by distillation under reduced pressure.[1][3]

-

Dissolve the residue in dichloromethane (B109758) and wash with a saturated saline solution.[1][3]

-

Recrystallize the crude product from ethanol (B145695) to obtain 22 g of white, solid this compound, corresponding to a 90% yield.[1][3]

Method 2: Multi-step Synthesis from 2-Pyridinecarboxylic Acid

This synthetic route begins with the readily available 2-pyridinecarboxylic acid and proceeds through several intermediates to yield the final product. The key steps involve chlorination, amidation, Hofmann rearrangement, and finally, a halogen exchange.

Logical Workflow

Caption: Multi-step synthesis of this compound from 2-Pyridinecarboxylic Acid.

Quantitative Data

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1a | 2-Pyridinecarboxylic Acid | Thionyl Chloride, Salt | 4-Chloropyridine-2-acyl chloride | - | [4][5] |

| 1b | 4-Chloropyridine-2-acyl chloride | Ammonia | 4-Chloropyridine-2-amide | 90-95% | [4] |

| 2 | 4-Chloropyridine-2-amide | Sodium Hypochlorite (B82951) or Calcium Hypochlorite | 2-Amino-4-chloropyridine | - | [4][5] |

| 3 | 2-Amino-4-chloropyridine | Fluorinating Agent | This compound | - | [4][5] |

Experimental Protocol

Step 1: Synthesis of 4-Chloropyridine-2-amide [4]

-

Slowly add 580 g of 2-pyridinecarboxylic acid to 1.68 kg of thionyl chloride.

-

Add 48 g of sodium bromide and reflux the reaction mixture for 2-16 hours until the starting material is consumed.

-

Recover the thionyl chloride to obtain 4-chloropyridine-2-acyl chloride.

-

Dissolve the resulting 4-chloropyridine-2-acyl chloride in 2000 mL of tetrahydrofuran.

-

Pass ammonia gas through the solution for 5-16 hours.

-

Remove most of the solvent and cool the mixture to 0-5°C to precipitate a white solid.

-

Dry the solid to obtain 4-chloropyridine-2-amide (yield: 90%).